molecular formula C14H18O4 B7865519 Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate

Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate

Cat. No.: B7865519
M. Wt: 250.29 g/mol
InChI Key: DEHREGJSEZCJGE-UHFFFAOYSA-N
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Description

Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate is an organic compound with the molecular formula C13H16O4. It is a derivative of butyric acid and features a phenyl ring substituted with an iso-propoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(3-iso-propoxyphenyl)-4-oxobutyric acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid.

    Reduction: Methyl 4-(3-iso-propoxyphenyl)-4-hydroxybutyrate.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(3-iso-Propoxyphenyl)-4-oxobutyric acid: The parent acid of the ester.

    Methyl 4-(3-methoxyphenyl)-4-oxobutyrate: A similar compound with a methoxy group instead of an iso-propoxy group.

    Methyl 4-(3-ethoxyphenyl)-4-oxobutyrate: A similar compound with an ethoxy group instead of an iso-propoxy group.

Uniqueness

Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate is unique due to the presence of the iso-propoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with enzymes and receptors compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-oxo-4-(3-propan-2-yloxyphenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-10(2)18-12-6-4-5-11(9-12)13(15)7-8-14(16)17-3/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHREGJSEZCJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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